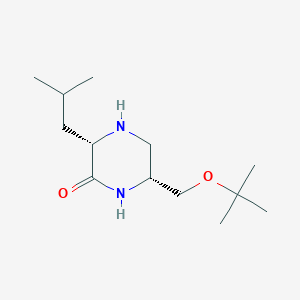
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is a synthetic organic compound belonging to the piperazine family This compound is characterized by its unique structure, which includes a tert-butoxymethyl group and an isobutyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of piperazine derivatives.
Introduction of the tert-Butoxymethyl Group: This step involves the alkylation of the piperazine ring with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxymethyl group.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethyl or isobutyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with modified alkyl groups.
科学的研究の応用
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (3S,6R)-6-(methoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(ethoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(tert-butoxymethyl)-3-methylpiperazin-2-one
Uniqueness
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is unique due to the presence of both the tert-butoxymethyl and isobutyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications in research and industry.
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
(3S,6R)-6-[(2-methylpropan-2-yl)oxymethyl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)6-11-12(16)15-10(7-14-11)8-17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)/t10-,11+/m1/s1 |
InChIキー |
NTELQFLENMDUOG-MNOVXSKESA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@H](CN1)COC(C)(C)C |
正規SMILES |
CC(C)CC1C(=O)NC(CN1)COC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



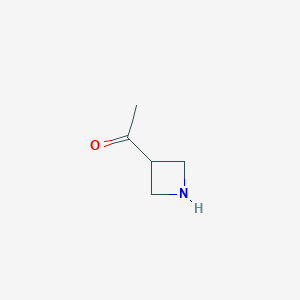
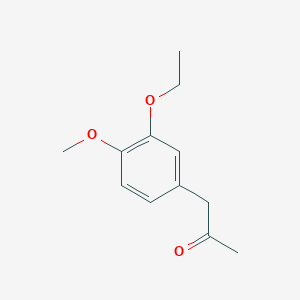

![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)
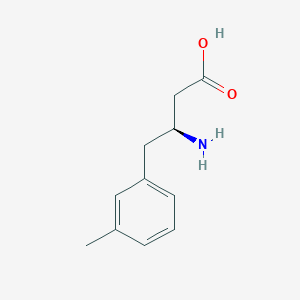


![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)
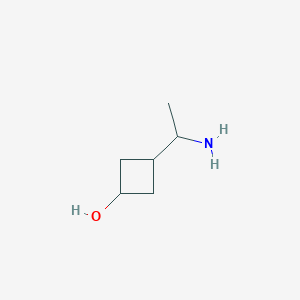
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)



